Cas no 1058433-12-7 (2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide)
![2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1058433-12-7x500.png)
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide
- 2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(oxolan-2-ylmethyl)acetamide
- F5060-0199
- 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- AKOS024493968
- 1058433-12-7
-
- インチ: 1S/C13H18N6O3/c1-2-19-12-11(16-17-19)13(21)18(8-15-12)7-10(20)14-6-9-4-3-5-22-9/h8-9H,2-7H2,1H3,(H,14,20)
- InChIKey: MDFAZGSXYGAUJK-UHFFFAOYSA-N
- SMILES: C(NCC1CCCO1)(=O)CN1C=NC2N(CC)N=NC=2C1=O
計算された属性
- 精确分子量: 306.14403846g/mol
- 同位素质量: 306.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 471
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- XLogP3: -0.6
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5060-0199-1mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-20μmol |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-5mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-15mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-25mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-5μmol |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-10μmol |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-4mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-40mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5060-0199-10mg |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide |
1058433-12-7 | 10mg |
$79.0 | 2023-09-10 |
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamideに関する追加情報
Comprehensive Overview of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 1058433-12-7)
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 1058433-12-7) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique triazolopyrimidine core and acetamide side chain, presents a fascinating case study for researchers interested in small-molecule therapeutics and enzyme inhibitors.
Recent trends in pharmaceutical research have shown increased interest in heterocyclic compounds like 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide, particularly for their potential as kinase inhibitors and anti-inflammatory agents. The compound's structural features, including the oxolane (tetrahydrofuran) moiety, make it particularly interesting for drug design applications where improved bioavailability and blood-brain barrier penetration are desired.
From a synthetic chemistry perspective, the preparation of CAS 1058433-12-7 involves sophisticated multi-step organic synthesis techniques. The triazolopyrimidine scaffold is typically constructed through cyclocondensation reactions, while the acetamide functionality is introduced via amide coupling strategies. These synthetic routes are of particular interest to researchers investigating structure-activity relationships in medicinal chemistry.
The physicochemical properties of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide have been the subject of computational modeling studies. The compound demonstrates moderate lipophilicity (predicted logP ~2.5) and good aqueous solubility, making it suitable for various pharmaceutical formulations. These characteristics align well with current industry preferences for drug-like molecules that balance permeability and solubility.
In the context of drug discovery, derivatives of triazolopyrimidine have shown promising activity against various biological targets. While specific data on CAS 1058433-12-7 may be limited in public literature, structurally similar compounds have demonstrated activity as PDE inhibitors, JAK inhibitors, and anti-cancer agents. This has led to growing interest in the compound from researchers exploring new therapeutic modalities.
The market for specialized pharmaceutical intermediates like 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide has expanded significantly in recent years. Driven by the demand for novel drug candidates and targeted therapies, suppliers of such compounds have developed sophisticated custom synthesis capabilities to meet the needs of biotech companies and academic research institutions.
From a regulatory perspective, CAS 1058433-12-7 is classified as a research chemical and should be handled according to standard laboratory safety protocols. While not classified as hazardous under current regulations, proper personal protective equipment should always be used when handling this or any other chemical substance in a laboratory setting.
The future research directions for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide are likely to focus on its potential biological activities and structure-optimization for specific therapeutic applications. With the growing emphasis on precision medicine and targeted drug delivery, compounds with such versatile scaffolds are expected to remain at the forefront of pharmaceutical innovation.
For researchers interested in obtaining CAS 1058433-12-7, several specialized chemical suppliers offer this compound with varying levels of purity. It's important to verify the analytical data (including HPLC purity and spectroscopic characterization) when sourcing this material for research purposes.
In conclusion, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide represents an intriguing example of modern medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features and the growing body of research on related triazolopyrimidine derivatives suggest that this compound will continue to be an important subject of study in drug discovery programs worldwide.
1058433-12-7 (2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide) Related Products
- 1022605-83-9(PBLZIAVSGSVUKD-UHFFFAOYSA-N)
- 2034598-77-9(N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide)
- 176655-56-4(Hydroxy Ritonavir)
- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)
- 100238-42-4(4-(2-(Piperidin-1-YL)ethoxy)phenol)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)
- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)




